2-(furan-2-yl)-N-(2-methoxyethyl)-4-tosyloxazol-5-amine
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Overview
Description
2-(furan-2-yl)-N-(2-methoxyethyl)-4-tosyloxazol-5-amine is a complex organic compound that features a furan ring, a methoxyethyl group, and a tosylated oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-N-(2-methoxyethyl)-4-tosyloxazol-5-amine typically involves multiple steps, starting with the preparation of the furan and oxazole rings. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the oxazole ring can be formed via the cyclization of α-hydroxy ketones with amides. The tosylation of the oxazole ring is achieved using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)-N-(2-methoxyethyl)-4-tosyloxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyl group under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Oxazolines
Substitution: Various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
2-(furan-2-yl)-N-(2-methoxyethyl)-4-tosyloxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-N-(2-methoxyethyl)-4-tosyloxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The tosyl group can also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-N-(2-methoxyethyl)-4-methylthiazol-5-amine
- 2-(furan-2-yl)-N-(2-methoxyethyl)-4-benzylthiazol-5-amine
Uniqueness
2-(furan-2-yl)-N-(2-methoxyethyl)-4-tosyloxazol-5-amine is unique due to the presence of the tosyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of the furan and oxazole rings also provides a distinct structural framework that can be exploited for various applications.
Properties
IUPAC Name |
2-(furan-2-yl)-N-(2-methoxyethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-12-5-7-13(8-6-12)25(20,21)17-16(18-9-11-22-2)24-15(19-17)14-4-3-10-23-14/h3-8,10,18H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPPNMVKTQUUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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